molecular formula C15H19N5O3 B7353090 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide

カタログ番号 B7353090
分子量: 317.34 g/mol
InChIキー: VSPMGTYPFOUSAI-CHWSQXEVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide, also known as Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) infections. Etravirine was approved by the United States Food and Drug Administration (FDA) in 2008 for the treatment of HIV-1 infections in adults who have failed prior antiretroviral therapy.

作用機序

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide works by inhibiting the reverse transcriptase enzyme of HIV-1, which is responsible for the replication of the virus. It binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that prevents the enzyme from functioning properly. This inhibits the replication of the virus and reduces the viral load in the patient.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in patients, with few side effects. It has been associated with a decrease in viral load and an increase in CD4+ T-cell counts, which are important markers of immune function in HIV-infected individuals. This compound has also been shown to have a low potential for drug interactions, which is important in the treatment of HIV-1 infections.

実験室実験の利点と制限

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide has several advantages for use in laboratory experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the replication of HIV-1. It has also been shown to be effective in patients who have developed resistance to other antiretroviral drugs, making it a useful tool for studying drug resistance in HIV-1 infections.
One limitation of this compound for use in laboratory experiments is its high cost. This may limit its availability for use in research studies. Additionally, this compound is only effective against HIV-1, and is not effective against other viruses or pathogens.

将来の方向性

For research on 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide include the development of new formulations and dosing regimens to improve treatment outcomes. Additionally, research is needed to better understand the mechanisms of drug resistance in HIV-1 infections, and to develop new drugs to overcome this resistance. Finally, research is needed to better understand the long-term effects of this compound on immune function and overall health in HIV-infected individuals.

合成法

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide is synthesized by reacting 4-ethoxy-3-hydroxybenzaldehyde with methyl pyridine-2-carboxylate in the presence of sodium hydride to form 4-ethoxy-3-methoxybenzaldehyde. This intermediate is then reacted with (R)-3-hydroxytetrahydrofuran in the presence of trifluoroacetic acid to form 1-[(3R,4S)-4-ethoxyoxolan-3-yl]-4-ethoxy-3-methoxybenzene. The final step involves reacting this intermediate with 1-methyl-1H-1,2,4-triazole-3-carboxylic acid to form this compound.

科学的研究の応用

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide has been extensively studied for its use in the treatment of HIV-1 infections. It has been shown to be effective in patients who have failed prior antiretroviral therapy, including those who have developed resistance to other NNRTIs. This compound has also been studied in combination with other antiretroviral drugs, such as protease inhibitors and integrase inhibitors, to improve treatment outcomes.

特性

IUPAC Name

1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-3-23-13-10-22-9-12(13)20-8-11(17-18-20)15(21)19(2)14-6-4-5-7-16-14/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPMGTYPFOUSAI-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1N2C=C(N=N2)C(=O)N(C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N(C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。